molecular formula C10H12ClN3O3 B8275991 N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide

N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide

Cat. No. B8275991
M. Wt: 257.67 g/mol
InChI Key: BQKSSMFOPQNQCJ-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 4-chloro-3-nitroaniline (1.0 g, 5.81 mmol) in 1:1 THF/DCE (200 mL) was added triethylamine (3.53 g, 34.9 mmol, Aldrich), 2-dimethylaminoacetyl chloride hydrochloride (1.82 g, 11.6 mmol, Alfa Aesar), and catalytic DMAP (Aldrich). After heating overnight at 65° C., the crude reaction mixture was diluted with dichloromethane (300 mL), washed with saturated NaHCO3 (50 mL), evaporated, and purified by column chromatography (dichloromethane to 5% methanol/dichloromethane) to provide N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide (1.0 g, 67%) as a brown solid. ESIMS (M+H)+=258.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF DCE
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C1COCC1.ClCCCl.C(N(CC)CC)C.Cl.[CH3:29][N:30]([CH3:35])[CH2:31][C:32](Cl)=[O:33]>CN(C1C=CN=CC=1)C.ClCCl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:32](=[O:33])[CH2:31][N:30]([CH3:35])[CH3:29])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
THF DCE
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1.ClCCCl
Name
Quantity
3.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.82 g
Type
reactant
Smiles
Cl.CN(CC(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
WASH
Type
WASH
Details
washed with saturated NaHCO3 (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (dichloromethane to 5% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(CN(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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